molecular formula C18H21NOS B443615 N-(butan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide

N-(butan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B443615
M. Wt: 299.4g/mol
InChI Key: QKVHXYWVAUAHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(butan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound characterized by its unique structure, which includes a butan-2-yl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of butan-2-amine with 2-phenyl-2-(phenylsulfanyl)acetyl chloride under controlled conditions to form the desired acetamide compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(butan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(butan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H21NOS

Molecular Weight

299.4g/mol

IUPAC Name

N-butan-2-yl-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C18H21NOS/c1-3-14(2)19-18(20)17(15-10-6-4-7-11-15)21-16-12-8-5-9-13-16/h4-14,17H,3H2,1-2H3,(H,19,20)

InChI Key

QKVHXYWVAUAHEO-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2

Canonical SMILES

CCC(C)NC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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